1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL
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Overview
Description
1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL is a complex organic compound with the molecular formula C11H23NO This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with an aminomethyl group and a methyl group, as well as a propanol moiety
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often involve the use of anhydrous Lewis acid catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of cyclopentyl-containing compounds.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclopentyl ring provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL include:
1-(Aminomethyl)cyclopropanol: A simpler analog with a cyclopropyl ring instead of a cyclopentyl ring.
1-(Aminomethyl)cyclopentanol: Lacks the additional methyl group on the cyclopentyl ring.
1-(Aminomethyl)cyclohexanol: Contains a cyclohexyl ring, providing different steric and electronic properties
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)10(13)11(7-12)5-4-9(3)6-11/h8-10,13H,4-7,12H2,1-3H3 |
InChI Key |
NRVDCAOBNPEZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(C(C)C)O |
Origin of Product |
United States |
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